4-bromo-2-chloro-6-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
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Overview
Description
4-bromo-2-chloro-6-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound that features a bromine, chlorine, and phenol group
Preparation Methods
The synthesis of 4-bromo-2-chloro-6-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions . The specific reaction conditions and reagents used can vary, but the general process involves the coupling of an aryl halide with an organoboron compound.
Chemical Reactions Analysis
4-bromo-2-chloro-6-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-bromo-2-chloro-6-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It may be used in the study of biological processes and as a potential therapeutic agent.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-2-chloro-6-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application, but it generally involves binding to target molecules and modulating their activity. This can result in various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
4-bromo-2-chloro-6-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol can be compared with other similar compounds, such as:
2-Bromo-4-chloro-6-(3-tolyl)pyrimidine: This compound has a similar structure but differs in the presence of a pyrimidine ring instead of a benzooxazole ring.
4-Bromo-2-chloro-6-methylaniline: This compound has a similar structure but lacks the benzooxazole ring and the imino-methyl group.
These comparisons highlight the unique structural features of this compound and its potential for diverse applications.
Properties
Molecular Formula |
C21H14BrClN2O2 |
---|---|
Molecular Weight |
441.7g/mol |
IUPAC Name |
4-bromo-2-chloro-6-[[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C21H14BrClN2O2/c1-12-3-2-4-13(7-12)21-25-18-10-16(5-6-19(18)27-21)24-11-14-8-15(22)9-17(23)20(14)26/h2-11,26H,1H3 |
InChI Key |
XSOZUUFKHMAMRR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Br)Cl)O |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Br)Cl)O |
Origin of Product |
United States |
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